Benzensulfonyl-Verbindungen

Benzenesulfonyl compounds are a class of organic compounds characterized by the presence of a benzenesulfonyl group, -SO₂Ph (where Ph represents a phenyl group). These compounds find extensive application in various fields due to their unique reactivity and structural properties. They are often used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of the sulfonyl group confers them with strong electrophilic properties, making them valuable reagents for substitution reactions such as sulfonamidation and amidation. Additionally, benzenesulfonyl compounds are known for their stabilizing effects on certain reactive intermediates, facilitating the control of reaction pathways in complex synthetic transformations. Their versatility and reactivity make them indispensable tools in organic chemistry research and industrial applications.

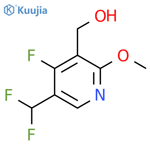

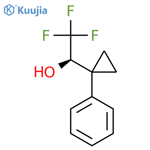

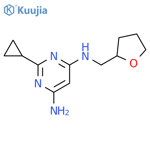

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

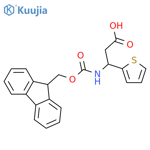

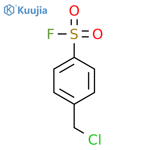

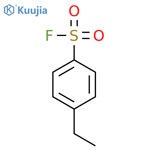

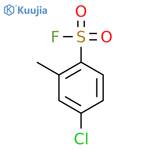

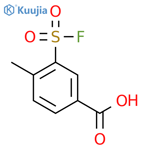

|

4-(Chloromethyl)benzenesulphonyl Fluoride | 455-21-0 | C7H6ClFO2S |

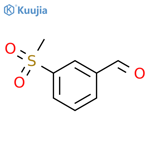

|

3-(Methylsulfonyl)benzaldehyde | 43114-43-8 | C8H8O3S |

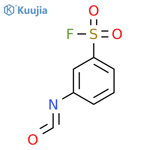

|

3-isocyanatobenzene-1-sulfonyl fluoride | 402-36-8 | C7H4FNO3S |

|

Benzenesulfonylfluoride, 4-ethyl- | 455-20-9 | C8H9FO2S |

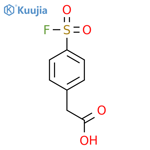

|

2-4-Fluorosulfonyl)phenylacetic Acid | 402-57-3 | C8H7FO4S |

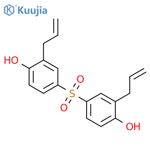

|

TGSH | 41481-66-7 | C18H18O4S |

|

4-chloro-2-methylbenzene-1-sulfonyl fluoride | 25300-27-0 | C7H6ClFO2S |

|

3-(fluorosulfonyl)-4-methylbenzoic acid | 21322-93-0 | C8H7FO4S |

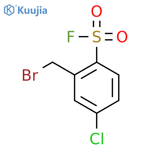

|

Benzenesulfonyl fluoride, 2-(bromomethyl)-4-chloro- | 25300-35-0 | C7H5BrClFO2S |

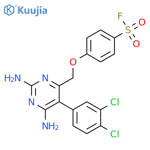

|

4-((2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)methoxy)benzene-1-sulfonyl fluoride | 24346-16-5 | C17H13Cl2FN4O3S |

Verwandte Literatur

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

Empfohlene Lieferanten

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte